1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride typically involves the reaction of 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde with dimethylhydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde+Dimethylhydrazine→1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Phenylmethyl)-1H-imidazole: A related compound with similar structural features.
Dimethylhydrazine: A compound with similar functional groups.
Uniqueness
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
134221-12-8 |
---|---|
Molekularformel |
C13H17ClN4 |
Molekulargewicht |
264.75 g/mol |
IUPAC-Name |
N-[(E)-(1-benzylimidazol-2-yl)methylideneamino]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H16N4.ClH/c1-16(2)15-10-13-14-8-9-17(13)11-12-6-4-3-5-7-12;/h3-10H,11H2,1-2H3;1H/b15-10+; |
InChI-Schlüssel |
MBGXCZZXYVWPLD-GYVLLFFHSA-N |
Isomerische SMILES |
CN(C)/N=C/C1=NC=CN1CC2=CC=CC=C2.Cl |
Kanonische SMILES |
CN(C)N=CC1=NC=CN1CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.